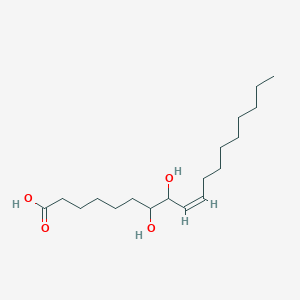
(Z)-7,8-dihydroxyoctadec-9-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-7,8-dihydroxyoctadec-9-enoic acid, commonly known as 9-oxo-ODA, is a bioactive compound found in olive oil. It has gained attention in recent years due to its potential health benefits, particularly in the prevention and treatment of various diseases.
作用機序
The mechanism of action of 9-oxo-ODA is not fully understood, but it is believed to act through various pathways. It has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant and detoxification genes. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
9-oxo-ODA has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, which is a major contributor to the development of various diseases. It also has anti-inflammatory effects, which can help reduce the risk of chronic diseases such as heart disease and cancer. In addition, it has been found to improve glucose metabolism, which can help prevent and manage diabetes.
実験室実験の利点と制限
One advantage of studying 9-oxo-ODA in the laboratory is that it can be easily synthesized or extracted from olive oil. In addition, it has been found to have low toxicity, making it a safe compound for use in experiments. However, one limitation is that it may not accurately reflect the effects of consuming olive oil, as it is just one of many bioactive compounds found in the oil.
将来の方向性
There are numerous future directions for research on 9-oxo-ODA. One area of interest is its potential use in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its effects on gut microbiota, as recent studies have suggested that it may have prebiotic properties. Furthermore, more research is needed to fully understand the mechanisms of action of 9-oxo-ODA and its potential health benefits.
Conclusion
In conclusion, 9-oxo-ODA is a bioactive compound found in olive oil that has numerous potential health benefits. It has been found to have anti-inflammatory, antioxidant, and anticancer properties, as well as improve glucose metabolism and reduce blood pressure. Further research is needed to fully understand its mechanisms of action and potential applications in the prevention and treatment of various diseases.
合成法
9-oxo-ODA can be synthesized from oleuropein, a phenolic compound found in olive leaves and fruits. The synthesis involves the hydrolysis of oleuropein to yield hydroxytyrosol, which is then oxidized to form 9-oxo-ODA. Alternatively, 9-oxo-ODA can be extracted directly from olive oil using chromatography techniques.
科学的研究の応用
Numerous studies have investigated the potential health benefits of 9-oxo-ODA. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In addition, it has been found to improve glucose metabolism, reduce blood pressure, and protect against neurodegenerative diseases.
特性
CAS番号 |
143288-65-7 |
|---|---|
製品名 |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
分子式 |
C18H34O4 |
分子量 |
314.5 g/mol |
IUPAC名 |
(Z)-7,8-dihydroxyoctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O4/c1-2-3-4-5-6-7-8-10-13-16(19)17(20)14-11-9-12-15-18(21)22/h10,13,16-17,19-20H,2-9,11-12,14-15H2,1H3,(H,21,22)/b13-10- |
InChIキー |
WBZXABQRBWTVNN-RAXLEYEMSA-N |
異性体SMILES |
CCCCCCCC/C=C\C(C(CCCCCC(=O)O)O)O |
SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
正規SMILES |
CCCCCCCCC=CC(C(CCCCCC(=O)O)O)O |
同義語 |
7,8-dihydroxylinoleic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)
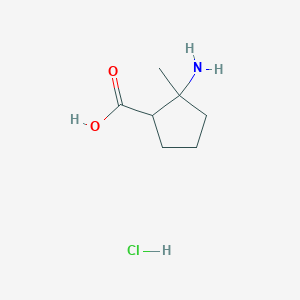

![3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)

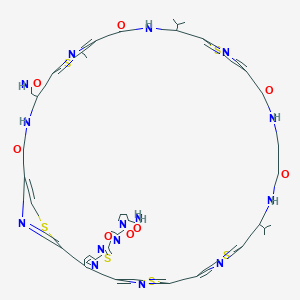
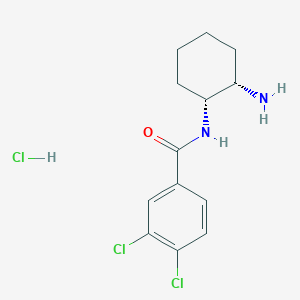
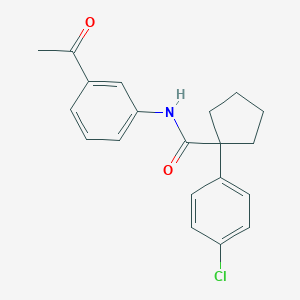
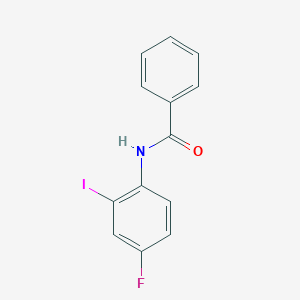
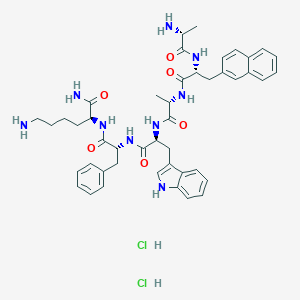

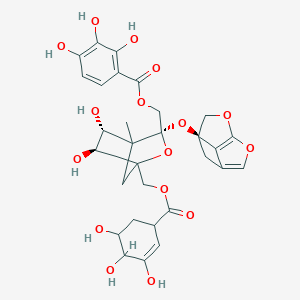
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-methylbenzamide](/img/structure/B234692.png)